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Introduction

Sirtuin 6 (SIRT6) is a critical NAD+-dependent protein deacetylase and mono-ADP-
ribosyltransferase that plays a pivotal role in a wide array of cellular processes.[1][2][3] As a
key regulator of genome stability, DNA repair, metabolism, and inflammation, SIRT6 has
emerged as a significant therapeutic target for age-related diseases, cancer, and metabolic
disorders.[1][2][4][5][6][7]1[8] Understanding the full spectrum of SIRT6 substrates and
interacting partners is crucial for elucidating its biological functions and for the development of
targeted therapeutics. This document provides detailed protocols and application notes for the
identification and quantification of SIRT6 substrates using mass spectrometry-based proteomic
approaches.

Core Concepts in SIRT6 Substrate Identification

The identification of SIRT6 substrates primarily relies on detecting changes in protein
acetylation upon modulation of SIRT6 activity. This is typically achieved by comparing the
acetylome of cells with normal SIRT6 expression to cells where SIRT6 is overexpressed or
knocked down. Mass spectrometry (MS) is the core technology for these analyses, offering the
sensitivity and throughput required to identify and quantify thousands of acetylation sites.
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Key proteomic strategies include:

e Immunoprecipitation (IP) followed by Mass Spectrometry (IP-MS): This technique is used to
identify proteins that physically interact with SIRT6, which may include its substrates.

» Quantitative Acetylomics: This approach aims to globally quantify changes in protein
acetylation in response to altered SIRT6 activity. Common methods include Stable Isotope
Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ).

Experimental Workflows
Workflow for Identifying SIRT6 Interacting Proteins
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Caption: Workflow for SIRT6 Interacting Protein Identification.
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Caption: Quantitative Acetylomics Workflow using SILAC.

Detailed Experimental Protocols

Protocol 1: Immunoprecipitation of SIRT6 and
Interacting Proteins

This protocol describes the immunoprecipitation of Flag-tagged SIRT6 from cultured human
cells for subsequent identification of interacting proteins by mass spectrometry.

Materials:

HEK?293T cells

e pcDNA-Flag-SIRT6 plasmid

» Lipofectamine 2000 or similar transfection reagent

e Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
e Phosphate-Buffered Saline (PBS)

e Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100,
supplemented with protease and phosphatase inhibitors.

e Anti-Flag M2 affinity gel

e Wash Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA
o Elution Buffer: 0.1 M Glycine-HCI, pH 3.5

o Neutralization Buffer: 1 M Tris-HCI, pH 8.0

e Ammonium Bicarbonate (50 mM)

 Dithiothreitol (DTT)

o lodoacetamide (IAA)
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e Trypsin (sequencing grade)
Procedure:
e Cell Culture and Transfection:
o Plate HEK293T cells in 10-cm dishes and grow to 70-80% confluency.

o Transfect cells with pcDNA-Flag-SIRT6 or an empty vector control using a suitable
transfection reagent according to the manufacturer's instructions.

o Incubate for 24-48 hours post-transfection.
e Cell Lysis:
o Wash cells twice with ice-cold PBS.
o Add 1 mL of ice-cold Lysis Buffer to each plate and scrape the cells.

o Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with
occasional vortexing.

o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
o Transfer the supernatant (protein lysate) to a new pre-chilled tube.
e Immunoprecipitation:
o Equilibrate the anti-Flag M2 affinity gel by washing three times with Lysis Buffer.

o Add the equilibrated beads to the protein lysate and incubate for 2-4 hours at 4°C with
gentle rotation.

e Washing:
o Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

o Discard the supernatant.
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o Wash the beads three times with 1 mL of Wash Buffer.

e Elution or On-Bead Digestion (for Mass Spectrometry):

o Elution: Add 50 pL of Elution Buffer to the beads and incubate for 10 minutes at room
temperature. Pellet the beads and transfer the supernatant containing the eluted proteins
to a new tube. Neutralize the eluate with Neutralization Buffer.

o On-Bead Digestion (Recommended):
» Resuspend the washed beads in 50 pL of 50 mM ammonium bicarbonate.
» Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

= Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in
the dark for 30 minutes.

» Add trypsin (1:50 enzyme to estimated protein ratio) and incubate overnight at 37°C.

» Centrifuge to pellet the beads and collect the supernatant containing the digested
peptides.

o Sample Preparation for Mass Spectrometry:
o Acidify the peptide solution with formic acid to a final concentration of 0.1%.
o Desalt the peptides using a C18 StageTip or equivalent.

o Dry the peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-
MS/MS analysis (e.g., 0.1% formic acid).

Protocol 2: SILAC-Based Quantitative Acetylomics

This protocol outlines the use of SILAC to quantify changes in protein acetylation following
SIRT6 overexpression.

Materials:

e SILAC-compatible cell line (e.g., HEK293T)
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e SILAC DMEM lacking L-lysine and L-arginine

e Dialyzed FBS

e "Light" amino acids: L-lysine (Lys0) and L-arginine (Arg0)

e "Heavy" amino acids: 13C6,15N2-L-lysine (Lys8) and 13C6,15N4-L-arginine (Arg10)
e Lysis Buffer (as in Protocol 1)

o PTMScan Acetyl-Lysine Motif Kit or similar antibody-based enrichment kit

« All other reagents for protein digestion and sample preparation as in Protocol 1.
Procedure:

e SILAC Labeling:

o Culture cells for at least 6 doublings in either "light" SILAC medium (supplemented with
LysO and Arg0) or "heavy" SILAC medium (supplemented with Lys8 and Arg10).

o Verify >95% isotope incorporation by mass spectrometry.
o Experimental Treatment:

o Transfect the "heavy" labeled cells with Flag-SIRT6 and the "light" labeled cells with an
empty vector control.

o Cell Lysis and Protein Digestion:

[e]

Harvest and lyse the "light" and "heavy" cell populations separately as described in
Protocol 1.

[e]

Determine the protein concentration of each lysate.

o

Combine equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).

[¢]

Proceed with reduction, alkylation, and trypsin digestion as described in Protocol 1.
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e Enrichment of Acetylated Peptides:

o Enrich for acetylated peptides from the combined digest using an anti-acetyl-lysine
antibody-based kit according to the manufacturer's protocol.

e LC-MS/MS Analysis and Data Quantification:
o Analyze the enriched acetylated peptides by LC-MS/MS.
o Use software such as MaxQuant to identify peptides and quantify the heavy/light ratios.

o Peptides with a significantly increased light/heavy ratio represent potential SIRT6
substrates, as their acetylation is increased in the absence of SIRT6 overexpression.

Data Presentation
Known and Putative SIRT6 Substrates

The following table summarizes key histone and non-histone substrates of SIRT6 identified

through mass spectrometry and other methods.
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Relevant Lysine

Substrate Class Protein Name Function .
Sites
) ) Chromatin structure, K9, K18, K27, K56[3]
Histones Histone H3 )
gene regulation [516191[10][11]

) DNA damage repair, )
DNA Repair PARP1 ) ) Multiple
ADP-ribosylation

CtiP DNA end resection K327, K428
o Inflammation,
Transcription NF-kB (p65) ) ) K310[4]
immunity

Cell proliferation, )
c-MYC ) Multiple
oncogenesis

HIF1la Hypoxia response Multiple
Histone

Metabolism GCNb5 acetyltransferase, Multiple[4][12]
metabolism

PKM2 Glycolysis K433[11][12]

Gluconeogenesis, )
FOXO01 ) Multiple[4]
stress resistance

SIRT6 Interacting Proteins

Mass spectrometry-based interactome studies have identified numerous SIRT6-interacting
proteins, implicating SIRT6 in a variety of cellular processes.
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Functional Category Interacting Proteins

DNA Repair & Genome Stability WRN, DNA-PKcs, Ku70/80, PARP1[1][9]
Chromatin Remodeling SMARCAS, Chd4

Transcription Regulation RelA/p65, HIF1a, G3BP1, FOX03a[13][14]
RNA Processing G3BP1, DHX9, HNRNPA1

Cell Cycle Cyclin A, Cyclin B1

Signaling Pathways Involving SIRT6
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Caption: SIRT6's Role in DNA Double-Strand Break Repair.
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Caption: SIRT6-Mediated Regulation of Hepatic Gluconeogenesis.

Conclusion

The mass spectrometry-based protocols and workflows detailed in this document provide a
robust framework for the identification and quantification of SIRT6 substrates and interacting
partners. A thorough understanding of these molecular interactions is essential for dissecting
the complex roles of SIRT6 in health and disease, and for the rational design of novel
therapeutic strategies targeting this multifaceted enzyme. The application of these proteomic
techniques will continue to be instrumental in expanding our knowledge of sirtuin biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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